molecular formula C18H20N2O4 B4008095 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide

2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide

Cat. No.: B4008095
M. Wt: 328.4 g/mol
InChI Key: WPAFOBDKLSZORN-UHFFFAOYSA-N
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Description

2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications .

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(21)19-16-6-4-5-7-17(16)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFOBDKLSZORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroaniline with 2-bromo-4-(butan-2-yl)phenol in the presence of a base to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide can be compared with other phenoxy acetamide derivatives, such as:

  • 2-[4-(tert-butyl)phenoxy]-N-(2-nitrophenyl)acetamide
  • 2-[4-(methyl)phenoxy]-N-(2-nitrophenyl)acetamide
  • 2-[4-(ethyl)phenoxy]-N-(2-nitrophenyl)acetamide

These compounds share similar chemical structures but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide
Reactant of Route 2
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2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide

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